molecular formula C19H15NO4 B12203739 N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B12203739
M. Wt: 321.3 g/mol
InChI Key: JBGXXDWXEVGUIX-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction using reagents such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s various functional groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxyphenyl)chroman-4-one: Similar structure but lacks the prop-2-en-1-yl group.

    3-(2-hydroxyphenyl)propionic acid: Similar hydroxyphenyl group but different core structure.

    N-(3-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-(3-hydroxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, while the prop-2-en-1-yl group provides additional sites for chemical modification .

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C19H15NO4/c1-2-5-12-6-3-7-13-10-16(19(23)24-17(12)13)18(22)20-14-8-4-9-15(21)11-14/h2-4,6-11,21H,1,5H2,(H,20,22)

InChI Key

JBGXXDWXEVGUIX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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